Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
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Overview
Description
Tert-butyl 7-amino-2-oxa-5-azabicyclo[410]heptane-5-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the reaction of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
- 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic Acid tert-Butyl Ester
Uniqueness
Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is unique due to its specific bicyclic structure and the presence of both an oxirane and a piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-4-5-14-8-6(11)7(8)12/h6-8H,4-5,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSWKCCIPVGOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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